

9-chloroanthracene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Chloroanthracene

Cat. No.: B1582455

[Get Quote](#)

An In-depth Technical Guide to **9-Chloroanthracene**: Structure, Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Abstract

9-Chloroanthracene, a chlorinated polycyclic aromatic hydrocarbon, serves as a pivotal intermediate and research compound in various scientific domains. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and effective utilization of this compound.

Introduction to 9-Chloroanthracene

9-Chloroanthracene is an aromatic organic compound derived from anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The introduction of a chlorine atom at the 9-position of the anthracene core significantly modifies its electronic properties and reactivity, making it a valuable precursor in organic synthesis and a subject of study in biochemical research.^{[1][2]} Its applications span from being a building block for more complex molecules in pharmaceutical development to its use in materials science as a component for optoelectronic materials.^{[3][4][5]} Understanding the fundamental characteristics

of **9-chloroanthracene** is crucial for its effective and safe application in a laboratory and industrial setting. This guide aims to provide an authoritative and practical resource for professionals working with this versatile compound.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of **9-chloroanthracene** define its behavior in chemical reactions and its suitability for various applications.

Chemical Structure and Identifiers

The chemical structure of **9-chloroanthracene** is characterized by a chlorine atom substituting a hydrogen atom at the central meso-position (C9) of the anthracene tricycle. This substitution breaks the symmetry of the parent anthracene molecule.

Caption: Chemical structure of **9-chloroanthracene**.

Table 1: Chemical Identifiers for **9-Chloroanthracene**

Identifier	Value	Source(s)
CAS Number	716-53-0	[6][7]
Molecular Formula	C ₁₄ H ₉ Cl	[1][3][6]
Molecular Weight	212.67 g/mol	[1][3][8]
IUPAC Name	9-chloroanthracene	[7][9]
InChI	InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H	[7]
InChIKey	KULLJOPUZUWTFM-UHFFFAOYSA-N	[7][9]

| SMILES | C1=CC2=CC3=CC=CC=C3C(=C2C=C1)Cl |[3] |

Physicochemical Properties

The physical properties of **9-chloroanthracene** are essential for its handling, purification, and application in various solvent systems.

Table 2: Physicochemical Properties of **9-Chloroanthracene**

Property	Value	Source(s)
Appearance	Yellow solid, crystals, or crystalline powder	[9][10][11]
Melting Point	101-106 °C	[4][6][10]
Boiling Point	370.1 ± 11.0 °C (Predicted)	[12]
Solubility	Insoluble in water. Soluble in carbon tetrachloride, petroleum ether.	[4][10][12]
Stability	Stable under recommended storage conditions. Incompatible with strong oxidizing agents.	[4][12][13]

| Storage | Store at room temperature in a dry, well-ventilated place. |[2][3][4] |

Synthesis and Purification

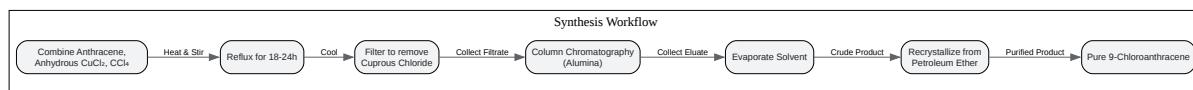
The most common and efficient synthesis of **9-chloroanthracene** involves the direct chlorination of anthracene. Several chlorinating agents can be employed, but the use of cupric chloride (CuCl_2) provides a high yield of the desired product.[10] Other methods include the use of chlorine, t-butyl hypochlorite, or phosphorus pentachloride, though these can lead to mixtures including 9,10-dichloroanthracene.[10][14]

Rationale for Synthetic Approach: Cupric Chloride Method

The selection of anhydrous cupric chloride in a non-polar solvent like carbon tetrachloride is a strategic choice for achieving high regioselectivity for the 9-position.[10] The reaction proceeds via a mechanism where CuCl_2 acts as the chlorine source. The gradual conversion of brown cupric chloride to white cuprous chloride provides a visual indicator of reaction progress.[10] This method is favored because it minimizes the formation of the 9,10-dichloro-adduct, a common side product in other chlorination reactions of anthracene.[10][15] The presence of any moisture can significantly hinder the reaction, necessitating the use of anhydrous reagents and dry glassware.[10]

Detailed Experimental Protocol: Synthesis of 9-Chloroanthracene

This protocol is adapted from a well-established procedure published in *Organic Syntheses*.
[10]


Materials and Equipment:

- Anthracene (0.100 mole, 17.8 g)
- Anhydrous cupric chloride (0.202 mole, 27.2 g), dried at 110-120°C
- Carbon tetrachloride (500 ml), anhydrous
- Alumina for chromatography
- Petroleum ether (b.p. 60-80°)
- 1-L two-necked flask, mechanical stirrer, reflux condenser, drying tube, filtration apparatus, chromatographic column

Procedure:

- Reaction Setup: In a dry 1-L two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine anthracene (17.8 g), anhydrous cupric chloride (27.2 g), and carbon tetrachloride (500 ml).[10]

- Reaction Execution: Stir the mixture and heat under reflux for 18-24 hours. During this time, hydrogen chloride gas will evolve, and the color of the solid will change from brown to white. [10]
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solid cuprous chloride by filtration.
- Purification (Chromatography): Pass the filtrate through a chromatographic column (35 mm diameter) packed with 200 g of alumina. Elute the column with an additional 400 ml of carbon tetrachloride.[10]
- Isolation: Combine the eluates and evaporate the solvent to dryness under reduced pressure. This yields 19-21 g (89-99%) of crude **9-chloroanthracene** as a lemon-yellow solid with a melting point of 102-104°C.[10]
- Recrystallization (Optional): For higher purity, recrystallize the crude product from petroleum ether (b.p. 60-80°). This typically yields 16-17 g (75-80%) of pure **9-chloroanthracene** as yellow needles with a melting point of 104-106°C.[10]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **9-chloroanthracene**.

Spectroscopic Characterization

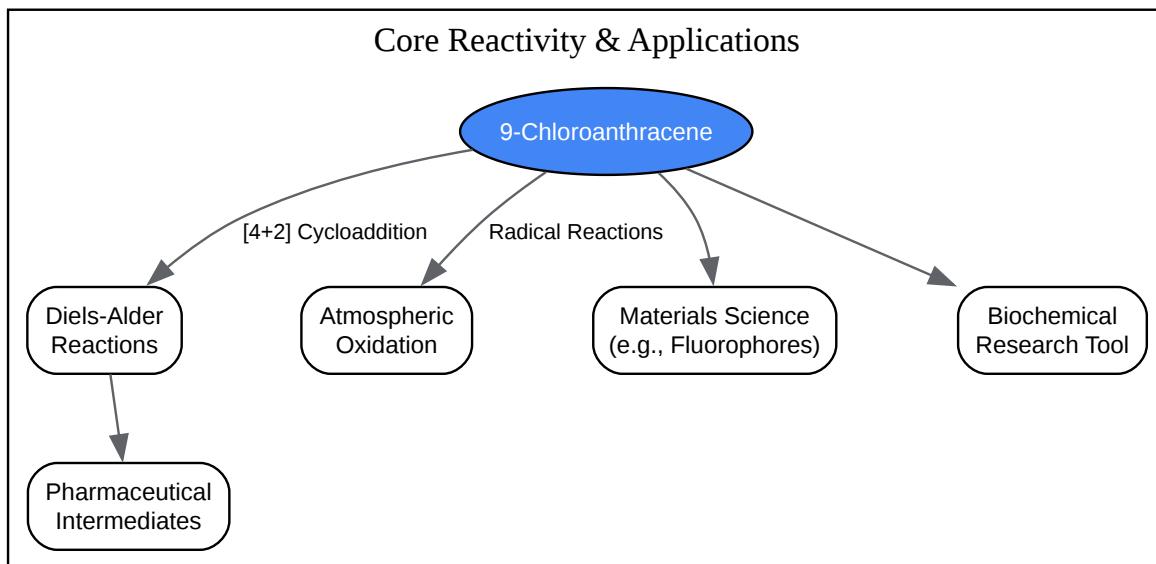
Spectroscopic analysis is fundamental for confirming the identity and purity of **9-chloroanthracene**.[16] The data from various techniques provide a unique fingerprint of the molecule.

- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution at the C9 position, the chemical shifts of the carbons in the anthracene core are altered compared to the parent compound.[8][17]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for aromatic C-H stretching and bending, as well as C-C stretching within the aromatic rings. The C-Cl bond also exhibits a characteristic absorption in the fingerprint region.[8]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of **9-chloroanthracene** typically shows a prominent molecular ion peak (M^+) at m/z 212 and an isotope peak ($\text{M}+2$) at m/z 214, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.[8]
- UV-Visible Spectroscopy: The UV-Vis spectrum of **9-chloroanthracene**, like other anthracene derivatives, displays characteristic absorption bands in the ultraviolet region, corresponding to $\pi-\pi^*$ electronic transitions within the aromatic system.[18]

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic confirmation of **9-chloroanthracene**.

Chemical Reactivity and Applications


The chlorine atom at the 9-position influences the reactivity of the anthracene core, making **9-chloroanthracene** a versatile reagent in organic synthesis and a molecule of interest in various research fields.

Key Reactions

- Diels-Alder Cycloaddition: The anthracene core can act as a diene in [4+2] cycloaddition reactions. **9-chloroanthracene** participates in Diels-Alder reactions with various dienophiles, though the regioselectivity can be influenced by the substituent.[19] For instance, its reaction with 2-acetamidoacrylate yields a mixture of adducts.[19]
- Atmospheric Chemistry: As a chlorinated PAH, **9-chloroanthracene** is of environmental interest. Studies have investigated its gas-phase reactions with atmospheric radicals like NO_3 .[20] These reactions lead to the formation of various oxidation products, and the atmospheric lifetime of **9-chloroanthracene** is estimated to be relatively short.[20][21]

Applications

- Biochemical Research: **9-Chloroanthracene** is used as a chlorinated anthracene compound for various biochemical studies.[1][2][4]
- Pharmaceutical Intermediate: Anthracene derivatives are important scaffolds in medicinal chemistry. **9-Chloroanthracene** can serve as a starting material for the synthesis of more complex molecules with potential pharmacological activity.[4][5]
- Materials Science: The anthracene core is a well-known fluorophore. Derivatives like **9-chloroanthracene** can be used as building blocks for creating organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials.[3][5] Its derivatives, such as 1-Chloro-9,10-bis(phenylethynyl)anthracene, are used as fluorescent dyes in applications like lightsticks.[22]

[Click to download full resolution via product page](#)

Caption: Reactivity and major application areas of **9-chloroanthracene**.

Safety and Hazard Information

As with any chemical reagent, proper handling of **9-chloroanthracene** is essential to ensure laboratory safety. It is classified as hazardous, and users must consult the Safety Data Sheet (SDS) before use.[23][24]

- **Hazards:** **9-Chloroanthracene** is harmful if swallowed.[8][11] It can cause skin and serious eye irritation, and may cause respiratory irritation.[23][24] It is also suspected of causing genetic defects.[23][24]
- **Precautionary Measures:**
 - Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[23]
 - Use in a well-ventilated area or outdoors.[24]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[23]

- Avoid breathing dust.[23]
- Wash hands and any exposed skin thoroughly after handling.[24]
- First Aid:
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[23]
 - If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[23]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[24]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]

Conclusion

9-Chloroanthracene is a compound of significant utility in synthetic chemistry and applied sciences. Its well-defined structure, predictable reactivity, and accessible synthesis make it a valuable tool for researchers. A thorough understanding of its properties, as outlined in this guide, is paramount for its successful application in developing novel pharmaceuticals, advanced materials, and for its use in fundamental biochemical research. Adherence to strict safety protocols is mandatory to mitigate the potential hazards associated with its handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]
- 4. 9-Chloroanthracene, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 9-Chloroanthracene [webbook.nist.gov]
- 8. 9-Chloroanthracene | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L01092.06 [thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 9-Chloroanthracene - Hazardous Agents | Haz-Map [haz-map.com]
- 12. 9-CHLOROANTHRACENE CAS#: 716-53-0 [m.chemicalbook.com]
- 13. 9-CHLOROANTHRACENE | 716-53-0 [chemicalbook.com]
- 14. Reactions of Anthracene [maxbrainchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Vibrational, NMR and UV–Visible spectroscopic investigation on 10-methyl anthracene 9-carbaldehyde using computational ... [ouci.dntb.gov.ua]
- 19. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 20. Insights into the mechanism and kinetics of the gas-phase atmospheric reaction of 9-chloroanthracene with NO₃ radical in the presence of NO_x - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Insights into the mechanism and kinetics of the gas-phase atmospheric reaction of 9-chloroanthracene with NO₃ radical in the presence of NO_x - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. 1-Chloro-9,10-bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 23. fishersci.com [fishersci.com]
- 24. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [9-chloroanthracene chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582455#9-chloroanthracene-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com